molecular formula C15H22N2O2 B14920568 N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide

N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B14920568
M. Wt: 262.35 g/mol
InChI Key: NPWOPBYUPYPRGK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-(piperidin-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a 3-methoxyphenyl group and a piperidine moiety.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C15H22N2O2/c1-19-14-7-5-6-13(12-14)16-15(18)8-11-17-9-3-2-4-10-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18)

InChI Key

NPWOPBYUPYPRGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-methoxybenzoic acid and 3-(piperidin-1-yl)propan-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiproliferative Agents
  • Compound 5d (): (E)-N-(3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide incorporates a nitroimidazole-indolinone hybrid structure. The nitroimidazole moiety enhances cytotoxicity against drug-resistant cells, achieving an IC50 of ~10 μM in antiproliferative assays. In contrast, N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide lacks the nitroimidazole group, likely reducing its potency in similar contexts .
  • Compound 1g () :
    N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(piperidin-1-yl)propanamide includes a pyrazole-pyridine scaffold. This structure enables kinase inhibition (e.g., EGFR) with IC50 values <100 nM. The chloro and pyridine substituents enhance target affinity, whereas the 3-methoxyphenyl group in the target compound may limit kinase selectivity due to reduced electron-withdrawing effects .

Antibiofilm Agents
  • (E)-3-(Piperidin-1-yl)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)propanamide (7a) :
    Exhibits potent antibiofilm activity (IC50 = 2.4 ± 0.10 μM against S. aureus). The 4-chloro substituent on the acryloylphenyl group enhances hydrophobic interactions with bacterial membranes. The target compound’s 3-methoxy group, positioned meta rather than para, may reduce biofilm penetration efficiency .

  • (E)-3-(Piperidin-1-yl)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)propanamide (7b) :
    Substituting chlorine with a 4-methoxy group (IC50 = 4.9 ± 0.21 μM) demonstrates that electron-donating groups at the para position moderately reduce potency compared to electron-withdrawing groups. The target compound’s meta-methoxy configuration could further alter binding dynamics .

Table 1: Antibiofilm Activity of Piperidin-1-yl Propanamide Derivatives

Compound Substituent Position IC50 (μM) Target Organism
7a () 4-Cl 2.4 ± 0.10 S. aureus
7b () 4-OCH3 4.9 ± 0.21 S. aureus
Target Compound (Hypothetical) 3-OCH3 N/A N/A
Enzyme Inhibitors
  • GLUT4 Inhibitors () :
    Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide bind to GLUT4, modulating glucose uptake in cancer cells. The fluorophenyl and pyridine groups are critical for GLUT4 affinity, which the target compound lacks, suggesting divergent mechanisms .

  • Matriptase Inhibitors () :
    A sulfonamide-piperidine propanamide derivative inhibits matriptase (a serine protease) via a complex binding pocket. The target compound’s absence of sulfonamide and carbamimidoyl groups likely precludes comparable protease inhibition .

Analgesic Agents
  • Fentanyl Analogs (): N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Analog 5) showed lower inhalation toxicity (LC50 = 2820 mg/m³) than fentanyl but retained opioid receptor activity.

Structural and Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine N-methylation in fentanyl analogs improves metabolic stability. The target compound’s unmodified piperidine may undergo faster hepatic clearance .

Biological Activity

N-(3-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a methoxy-substituted phenyl group, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes and receptors. For instance, some studies suggest that it may act as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is critical in cholesterol metabolism and cardiovascular health .

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of related compounds. For example, derivatives with similar structures have shown significant activity against various cancer cell lines. The mechanism often involves the modulation of kinase pathways, which are crucial for cell growth and proliferation .

Antimicrobial Activity

Compounds with piperidine moieties have been noted for their antimicrobial properties. This compound may exhibit antibacterial and antifungal activities, although specific data on this compound is limited. Related studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

Study Compound Biological Activity Findings
Study 1This compoundPCSK9 InhibitionEnhanced LDL receptor levels leading to reduced cholesterol levels.
Study 2Piperidine DerivativesAntimicrobial ActivitySignificant inhibition of bacterial growth observed in vitro .
Study 3Triarylpyrazole DerivativesAntiproliferative ActivityCompounds exhibited potent effects against NCI-58 cancer cell line panel .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, the introduction of methoxy groups has been shown to improve the selectivity and potency of inhibitors targeting PCSK9 . Additionally, modifications to the piperidine structure can lead to increased stability and bioavailability.

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